Boc-gln-gly-arg-amc hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

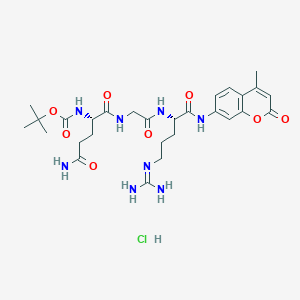

tert-butyl N-[5-amino-1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJIQVVJEMIKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41ClN8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746626 | |

| Record name | N~2~-(tert-Butoxycarbonyl)glutaminylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-21-2 | |

| Record name | N~2~-(tert-Butoxycarbonyl)glutaminylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-Gln-Gly-Arg-AMC HCl: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Overview of the Fluorogenic Protease Substrate Boc-Gln-Gly-Arg-AMC HCl for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of this compound, a fluorogenic substrate critical for the study of serine proteases, particularly coagulation factor XIIa and trypsin. This document outlines the substrate's chemical properties, mechanism of action, and applications in enzyme kinetics and inhibitor screening, supported by detailed experimental protocols and data presentations.

Chemical Identity and Properties

This compound is a synthetic tripeptide composed of glutamine, glycine, and arginine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter molecule. The hydrochloride salt enhances the compound's solubility and stability.

| Property | Value |

| Full Name | tert-butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine-7-amido-4-methylcoumarin hydrochloride |

| Abbreviation | Boc-QGR-AMC HCl |

| Molecular Formula | C₂₈H₄₀N₈O₈ · HCl |

| Molecular Weight | 653.14 g/mol [1] |

| CAS Number | 133448-21-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Principle of Action: A Fluorogenic Reporter System

This compound functions as a highly sensitive tool for detecting protease activity through a process of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact form, the AMC fluorophore is quenched by the neighboring peptide, resulting in minimal fluorescence. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety by a target protease, the fluorescent 7-Amino-4-methylcoumarin is released.[2] This liberation leads to a significant increase in fluorescence intensity, which can be monitored in real-time to quantify enzyme activity.

The spectral properties of the released AMC are crucial for its detection:

| Spectral Property | Wavelength (nm) |

| Excitation Maximum (λex) | ~360-380 |

| Emission Maximum (λem) | ~440-460 |

Applications in Research and Drug Discovery

The specificity of the Gln-Gly-Arg sequence makes this substrate particularly useful for assaying the activity of trypsin and coagulation factor XIIa.[1][2] Its applications are pivotal in various stages of research and drug development:

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) to characterize enzyme-substrate interactions.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.

-

Protease Activity Profiling: Quantifying the activity of specific proteases in complex biological samples like cell lysates and plasma.

Quantitative Data: Enzyme Kinetics

While specific kinetic constants for this compound are highly dependent on experimental conditions (e.g., pH, temperature, buffer composition) and should be determined empirically, data for similar substrates can provide a valuable reference. The following table includes kinetic data for a closely related substrate, Boc-Gln-Ala-Arg-MCA, with trypsin.

| Enzyme | Substrate | K_m (µM) | V_max (nmol/L·min⁻¹) |

| Trypsin (bovine pancreas) | Boc-Gln-Ala-Arg-MCA | 5.99[3] | 35,270[3] |

Note: It is strongly recommended that researchers determine the K_m and k_cat values for this compound under their specific assay conditions for accurate data interpretation.

Signaling Pathway: The Intrinsic Coagulation Cascade

This compound is an important tool for studying the intrinsic pathway of the coagulation cascade, which is initiated by the activation of Factor XII to Factor XIIa. Factor XIIa then proceeds to activate Factor XI, setting off a cascade of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot.

Experimental Protocols

The following protocols provide a general framework for using this compound in enzyme activity and inhibitor screening assays. Optimization for specific enzymes and experimental conditions is recommended.

Enzyme Activity Assay

This protocol details the steps for determining the kinetic parameters of a protease.

Materials:

-

This compound

-

Purified protease (e.g., Factor XIIa, Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

Anhydrous DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Prepare serial dilutions of the substrate stock solution in Assay Buffer. A typical concentration range for K_m determination is 0.1 to 10 times the expected K_m.

-

Prepare a working solution of the purified enzyme in Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate.

-

Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.

-

Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360-380 nm) and emission (~440-460 nm) wavelengths.

-

Monitor the increase in fluorescence intensity kinetically over a set period (e.g., 30 minutes).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Inhibitor Screening Assay

This protocol is designed to determine the potency (e.g., IC₅₀) of a test compound.

Materials:

-

Same as for the Enzyme Activity Assay

-

Test inhibitor compound

Procedure:

-

Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

Prepare a working solution of the enzyme in Assay Buffer.

-

Prepare a working solution of this compound in Assay Buffer. The concentration should ideally be at or near the K_m value for the enzyme.

-

Add 25 µL of each inhibitor dilution to triplicate wells of a 96-well plate. Include controls for 0% inhibition (vehicle only) and 100% inhibition (no enzyme or a known potent inhibitor).

-

Add 25 µL of the enzyme working solution to each well and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Monitor the fluorescence kinetically as described in the enzyme activity assay.

-

Determine the initial reaction velocity for each inhibitor concentration.

-

Calculate the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-Gln-Gly-Arg-AMC HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl, its mechanism of action, and its application in the study of serine proteases. This document details the core principles of its enzymatic cleavage, provides quantitative data for related substrates, outlines detailed experimental protocols, and visualizes its role in relevant biological pathways.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed for the sensitive and specific detection of trypsin-like serine protease activity. The molecule consists of a tripeptide sequence (Gln-Gly-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to prevent non-specific degradation.

In its intact form, the substrate is virtually non-fluorescent as the AMC fluorophore is quenched by the peptide moiety. The core of its mechanism of action lies in the enzymatic hydrolysis of the amide bond between the C-terminal Arginine (Arg) residue and the AMC group.[1] This cleavage is specifically catalyzed by proteases that recognize and bind to the Gln-Gly-Arg sequence. Upon cleavage, the highly fluorescent AMC molecule is liberated.

The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the protease, allowing for real-time, continuous monitoring of the reaction kinetics. The fluorescence of the released AMC can be measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.[2]

Substrate Specificity

Boc-Gln-Gly-Arg-AMC is a recognized substrate for a number of trypsin-like serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to basic amino acid residues, particularly Arginine. The primary enzymes known to be assayed using this substrate include:

-

Factor XIIa (FXIIa): A key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][3]

-

Trypsin: A well-characterized digestive serine protease involved in various physiological processes.[1]

Quantitative Data

Precise kinetic constants (Km and kcat) for the hydrolysis of Boc-Gln-Gly-Arg-AMC by its target enzymes are not consistently reported in peer-reviewed literature. Therefore, it is highly recommended that researchers determine these parameters empirically under their specific experimental conditions. For comparative purposes, the following tables summarize available kinetic data for other structurally similar fluorogenic substrates interacting with trypsin and other relevant proteases.

Table 1: Kinetic Parameters of Fluorogenic Substrates for Trypsin and Related Proteases

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/L·min⁻¹) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Trypsin (Bovine Pancreas) | Boc-Gln-Ala-Arg-AMC | 5.99 | 35,270 | - | - |

| Trypsin | Tos-Gly-Pro-Arg-AMC | 1.8 | - | 4500 min⁻¹ | - |

| Factor XIa | Boc-Phe-Ser-Arg-MCA | 12 ± 2 | - | 14.5 ± 1.3 | 1.2 x 10⁵ |

| Rat Tryptase | Boc-Phe-Ser-Arg-MCA | 28 ± 5 | - | 6.7 ± 0.7 | 2.4 x 10⁴ |

Signaling Pathways

The enzymes that cleave Boc-Gln-Gly-Arg-AMC, particularly Factor XIIa, are integral components of complex signaling cascades. Understanding these pathways is crucial for interpreting experimental results obtained using this substrate.

The Coagulation Cascade

Factor XIIa is a critical initiator of the intrinsic pathway (also known as the contact activation pathway) of the coagulation cascade. This cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury.

Experimental Protocols

The following protocols provide a detailed framework for conducting protease activity assays using Boc-Gln-Gly-Arg-AMC. These should be optimized for specific experimental conditions.

General Protease Activity Assay

This protocol outlines the fundamental steps for measuring the activity of a purified trypsin-like serine protease.

Materials:

-

Purified Protease (e.g., Factor XIIa, Trypsin)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

DMSO (for substrate stock solution)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically, ideally at or above the K_m_ value for the enzyme.

-

Enzyme Working Solution: Dilute the purified protease in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

Add 50 µL of the Substrate Working Solution to each well of the 96-well black microplate.

-

Include control wells:

-

No Enzyme Control: 50 µL of Substrate Working Solution and 50 µL of Assay Buffer.

-

No Substrate Control: 50 µL of Enzyme Working Solution and 50 µL of Assay Buffer.

-

-

-

Initiate the Reaction:

-

Add 50 µL of the Enzyme Working Solution to each well (except the No Enzyme Control) to start the reaction. The final volume in each well will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

-

Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence (from the No Substrate Control) from all readings.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

The protease activity can be expressed as the rate of fluorescence increase (RFU/min).

Protocol for Determination of K_m_ and V_max_

This protocol describes how to determine the Michaelis-Menten kinetic constants for the enzyme-substrate interaction.

Procedure:

-

Prepare a Range of Substrate Concentrations: Prepare a series of dilutions of the Boc-Gln-Gly-Arg-AMC stock solution in assay buffer. A typical range to test would be from 0.1x to 10x the expected K_m_ value. If the K_m_ is unknown, a broad range from 1 µM to 200 µM is a good starting point.[5]

-

Prepare Enzyme Solution: Dilute the enzyme stock solution in cold assay buffer to a concentration that yields a linear reaction rate for at least 15-30 minutes. The final enzyme concentration should be significantly lower than the lowest substrate concentration.[5]

-

Assay Setup: Add a fixed volume of each substrate dilution to triplicate wells of a 96-well plate. Include "no enzyme" control wells containing only the highest substrate concentration and assay buffer. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction and Measure Fluorescence: Add a fixed volume of the diluted enzyme solution to all wells (except the "no enzyme" controls) and immediately begin kinetic fluorescence measurements as described in the general protocol.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values.

-

Conclusion

This compound is a valuable and sensitive tool for researchers in biochemistry, cell biology, and drug discovery for the characterization of trypsin-like serine proteases. Its straightforward mechanism of action, based on the release of a fluorescent reporter upon enzymatic cleavage, allows for robust and continuous monitoring of enzyme activity. While specific kinetic parameters for this substrate are not widely published, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to effectively utilize this reagent and determine its kinetic properties within their experimental systems. Careful consideration of substrate specificity and the underlying biological pathways will ensure the generation of high-quality, reproducible data.

References

A Technical Guide to Enzymes Cleaving Boc-Gln-Gly-Arg-AMC HCl: A Fluorogenic Substrate for Trypsin-like Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl (tert-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride) is a valuable tool for the sensitive and continuous measurement of the activity of trypsin-like serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and viral entry. This technical guide provides an in-depth overview of the enzymes known to cleave this substrate, their kinetic parameters, detailed experimental protocols for their characterization, and their involvement in key signaling pathways.

The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the C-terminal arginine residue of the peptide and the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage, the liberated AMC fluoresces, with excitation typically around 360-380 nm and emission in the 440-460 nm range. The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for precise kinetic measurements.[1][2]

Enzymes Cleaving this compound

This compound is primarily a substrate for proteases that exhibit a specificity for cleaving peptide bonds on the C-terminal side of arginine residues. The most well-characterized enzymes that utilize this substrate include:

-

Trypsin: A key digestive serine protease produced in the pancreas. It plays a fundamental role in breaking down dietary proteins in the small intestine.[3]

-

Factor XIIa (FXIIa): An essential enzyme in the intrinsic pathway of the blood coagulation cascade. Its activation initiates a series of proteolytic events leading to fibrin (B1330869) clot formation.[3][4][5][6]

-

Transmembrane Protease, Serine 2 (TMPRSS2): A cell surface protease that is critically involved in the priming of viral spike proteins, a necessary step for the entry of various viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[7][8][9]

-

Human Kallikrein 5 (hK5): A member of the kallikrein family of serine proteases, which are involved in various physiological processes.[10]

While this substrate is widely used, it is important to note that other trypsin-like proteases may also exhibit activity towards it. The specificity can be influenced by assay conditions such as pH and the presence of cofactors.[2]

Quantitative Data Summary

Precise kinetic parameters are essential for comparing enzyme efficiency and for designing robust assays. However, specific kinetic constants (Km and kcat) for the cleavage of this compound are not consistently reported in the literature for all enzymes. The following table summarizes the available data. For enzymes where specific data for this substrate is lacking, data for the structurally similar substrate Boc-Gln-Ala-Arg-AMC is provided for reference. It is highly recommended to experimentally determine these values under your specific assay conditions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Trypsin (bovine pancreas) | Boc-Gln-Ala-Arg-AMC | 5.99 | - | - | [11] |

| TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 33 | - | - | [2] |

| Factor XIIa | Boc-Gln-Gly-Arg-AMC | Data not readily available | Data not readily available | Data not readily available |

Note: The Vmax for Trypsin (bovine pancreas) with Boc-Gln-Ala-Arg-AMC has been reported as 35,270 nmol/L·min⁻¹.[1]

Experimental Protocols

The following protocols provide a framework for conducting enzymatic assays using this compound. These should be optimized for the specific enzyme and experimental conditions.

Protocol 1: General Protease Activity Assay

This protocol outlines a general method for measuring the activity of a purified trypsin-like serine protease.

Materials:

-

This compound substrate

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0; optimal conditions may vary)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Prepare Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (a typical starting range is 10-100 µM).

-

Prepare Enzyme Solution: Dilute the purified enzyme in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired measurement period. This should be determined empirically.

-

Assay Setup: In a 96-well black microplate, add 50 µL of the working substrate solution to each well. Include a "no-enzyme" control with Assay Buffer instead of the enzyme solution.

-

Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths. Record the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at regular intervals (e.g., every 60 seconds).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The activity can be expressed as relative fluorescence units (RFU) per minute or converted to moles of substrate cleaved per minute using a standard curve of free AMC.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten constants for an enzyme with this compound.

Procedure:

-

Prepare a Range of Substrate Concentrations: Prepare serial dilutions of the this compound working solution in Assay Buffer to cover a range of concentrations, typically from 0.1 to 10 times the expected Km value.

-

Assay Setup: In a 96-well plate, add 50 µL of each substrate concentration to triplicate wells.

-

Initiate Reaction: Add 50 µL of a fixed, optimized concentration of the enzyme solution to each well.

-

Measure Fluorescence and Calculate Initial Velocities: Follow steps 6 and 7 from the General Protease Activity Assay protocol for each substrate concentration.

-

Data Analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Protocol 3: Inhibitor Screening Assay

This protocol can be used to screen for and characterize inhibitors of the target protease.

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in Assay Buffer. Include a vehicle control (e.g., DMSO in Assay Buffer).

-

Assay Setup and Pre-incubation: In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells. Add 25 µL of the diluted enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate Reaction: Add 50 µL of the working substrate solution to each well. The substrate concentration should ideally be at or near the Km value for the enzyme.

-

Measure Fluorescence and Analyze Data: Monitor the fluorescence kinetically as described in the general activity assay. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The enzymes that cleave this compound are involved in critical signaling cascades. Understanding these pathways is essential for contextualizing experimental results and for drug development efforts.

Enzymatic Cleavage of Boc-Gln-Gly-Arg-AMC

The fundamental reaction monitored in these assays is the proteolytic cleavage of the fluorogenic substrate.

Caption: Enzymatic cleavage of Boc-Gln-Gly-Arg-AMC by a trypsin-like protease.

General Experimental Workflow for Enzyme Kinetics

The determination of key kinetic parameters follows a standardized workflow.

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling

Trypsin can activate PAR2, a G protein-coupled receptor, by cleaving its N-terminal domain. This exposes a tethered ligand that activates the receptor, leading to downstream signaling cascades involved in inflammation and tissue repair.[12][13]

Caption: Simplified signaling pathway of Trypsin-mediated PAR2 activation.

Factor XIIa and the Intrinsic Pathway of Coagulation

Factor XIIa is the initiating enzyme of the intrinsic coagulation cascade. Its activation on negatively charged surfaces leads to a series of proteolytic activations, culminating in the formation of a fibrin clot.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bachem Boc-Gln-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. Coagulation Factor Substrates › PeptaNova [peptanova.de]

- 6. Assay: Inhibition of human coagulation factor XIIA using Boc-Gln-Gly-Arg-AMC as fluorogenic substrate measured at 1 min interval for 1 hr by fluorome... - ChEMBL [ebi.ac.uk]

- 7. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boc-Gln-Gly-Arg-AMC › PeptaNova [peptanova.de]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescent Properties and Applications of Boc-Gln-Gly-Arg-AMC HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gln-Gly-Arg-AMC HCl is a fluorogenic substrate utilized in the sensitive detection of serine proteases, most notably Factor XIIa and trypsin.[1][2] The substrate consists of a peptide sequence (Gln-Gly-Arg) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. In its intact state, the molecule is non-fluorescent. Enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety releases the free fluorophore.[1] This liberation of AMC results in a measurable increase in fluorescence, providing a direct correlation to enzymatic activity. This technical guide provides an in-depth overview of the fluorescent properties of this compound, detailed experimental protocols for its use, and its application in relevant signaling pathways.

Core Fluorescent Properties

The fluorescence of this substrate is dependent on the enzymatic release of 7-amino-4-methylcoumarin (AMC). The intact Boc-Gln-Gly-Arg-AMC molecule exhibits minimal fluorescence due to quenching effects. Upon cleavage by a target protease, the unquenched AMC fluoresces strongly.

Quantitative Fluorescent Data

The following table summarizes the key fluorescent properties of the liberated 7-amino-4-methylcoumarin (AMC), which is the entity measured in assays utilizing this substrate.

| Property | Value | Notes |

| Excitation Wavelength (λex) | 344 - 380 nm | Optimal excitation can vary with instrument and buffer conditions.[3] |

| Emission Wavelength (λem) | 440 - 460 nm | |

| Quantum Yield (Φ) | ~0.18 - 0.5 | In ethanol.[4][5] The quantum yield is highly sensitive to the solvent environment.[4] |

| Molar Extinction Coefficient (ε) | ~18,000 - 19,000 M⁻¹cm⁻¹ | [5][6] |

Enzymatic Activity and Signaling Pathways

Boc-Gln-Gly-Arg-AMC is a substrate for proteases that preferentially cleave after an arginine residue. The primary enzymes identified for this substrate are Factor XIIa and trypsin.[1][2]

Factor XIIa and the Coagulation Cascade

Factor XIIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade. The activity of Factor XIIa can be monitored using this substrate, making it a valuable tool for studying coagulation and screening for inhibitors of this pathway.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in enzymatic assays. Optimization may be required depending on the specific enzyme and experimental conditions.

General Protease Activity Assay

This protocol outlines the measurement of protease activity in a 96-well plate format.

Materials:

-

This compound

-

Purified enzyme (e.g., Trypsin, Factor XIIa)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).

-

Enzyme Working Solution: Dilute the purified protease in Assay Buffer to the desired concentration. The optimal concentration should ensure a linear reaction rate over the measurement period.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Blank: Assay Buffer only.

-

Substrate Control: Substrate Working Solution and Assay Buffer.

-

Test Wells: Enzyme Working Solution and Assay Buffer.

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the Substrate Working Solution to the test wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) with excitation at ~360-380 nm and emission at ~440-460 nm.

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

-

If a standard curve for free AMC is generated, the V₀ can be converted to the rate of product formation (e.g., µM/min).

-

Conclusion

This compound is a valuable tool for researchers in biochemistry and drug development, offering a sensitive method for measuring the activity of proteases like Factor XIIa and trypsin. Understanding its fluorescent properties and the principles of the enzymatic assay are crucial for obtaining accurate and reproducible results. The protocols and data presented in this guide provide a solid foundation for the successful application of this fluorogenic substrate in a variety of research settings. It is important to note that specific kinetic parameters, such as Km and kcat, for the cleavage of this particular substrate are not consistently reported in the literature and should be determined experimentally for specific assay conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bachem Boc-Gln-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. benchchem.com [benchchem.com]

- 5. Confocal Microscopy List - extinction coefficients [confocal-microscopy-list.275.s1.nabble.com]

- 6. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorogenic Substrate Boc-Gln-Gly-Arg-AMC HCl: A Technical Guide for the Study of Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of biochemistry, cell biology, and drug discovery, the accurate measurement of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, play critical roles in a myriad of physiological and pathological processes. Their dysregulation is often implicated in diseases ranging from cancer and inflammation to neurodegenerative disorders. Boc-Gln-Gly-Arg-AMC HCl (t-Butyloxycarbonyl-L-glutaminyl-L-glycyl-L-arginine-7-amido-4-methylcoumarin hydrochloride) is a sensitive fluorogenic substrate designed for the specific and continuous assay of trypsin-like serine proteases. This technical guide provides an in-depth overview of its mechanism of action, protocols for its use, and its application in studying relevant biological pathways.

Core Concepts

Mechanism of Action

Boc-Gln-Gly-Arg-AMC is a synthetic peptide consisting of the amino acid sequence Glutamine-Glycine-Arginine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted degradation by aminopeptidases. The C-terminus is covalently linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact form, the substrate is virtually non-fluorescent as the AMC fluorescence is quenched by the peptide moiety. Trypsin-like proteases, which exhibit a strong specificity for cleaving peptide bonds C-terminal to arginine residues, hydrolyze the amide bond between arginine and AMC. This enzymatic cleavage releases the free AMC molecule, which is highly fluorescent. The increase in fluorescence intensity, measured over time, is directly proportional to the rate of substrate hydrolysis and thus to the protease activity.

The fluorescence of the liberated AMC can be monitored using a fluorometer or a microplate reader, with typical excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm.[1]

Substrate Specificity

Boc-Gln-Gly-Arg-AMC is a substrate for a variety of proteases that recognize and cleave after an arginine residue. It is particularly useful for assaying the activity of:

-

Trypsin: A key digestive serine protease.[2]

-

Factor XIIa (FXIIa): A crucial enzyme in the intrinsic pathway of the blood coagulation cascade and the contact system.[2][3]

While this substrate is valuable for studying these and other trypsin-like enzymes, researchers should be aware that other proteases with similar substrate specificity may also cleave this peptide. Therefore, the use of specific inhibitors is recommended to confirm the identity of the protease of interest in complex biological samples.

Physicochemical and Kinetic Data

The utility of a substrate in enzymatic assays is defined by its physicochemical properties and its kinetic parameters with specific enzymes. While comprehensive kinetic data for Boc-Gln-Gly-Arg-AMC with all potential target proteases is not extensively reported in the literature, this section provides available information and data for structurally similar substrates for comparative purposes. It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition, and should ideally be determined empirically under the specific experimental conditions being used.[3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₄₀N₈O₈ · HCl |

| Molecular Weight | 653.14 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~360-380 nm |

| Emission Wavelength | ~440-460 nm |

Data sourced from various supplier and literature information.

Enzyme Kinetic Parameters for AMC-Based Substrates

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Trypsin (bovine pancreas) | Boc-Gln-Ala-Arg-AMC | 5.99 | - | - |

| Factor XIa | Boc-Phe-Ser-Arg-AMC | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 10⁵ |

| Thrombin | Boc-Val-Pro-Arg-AMC | 21 | 109 | 5.2 x 10⁶ |

Note: The absence of specific kinetic data for Boc-Gln-Gly-Arg-AMC highlights the necessity for researchers to perform their own kinetic analyses to accurately determine these parameters for their enzyme and assay conditions of interest.[1][3][4]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in protease activity assays. Optimization of buffer conditions, enzyme concentration, and substrate concentration is recommended for each specific application.

Reagent Preparation

-

Assay Buffer: A common buffer for trypsin-like proteases is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. The optimal pH and ionic strength may vary depending on the specific enzyme. For enzymes like Factor XIIa, the addition of co-factors such as CaCl₂ may be necessary.

-

Substrate Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 10 mM. This stock solution should be stored in small aliquots at -20°C and protected from light to avoid degradation. Avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer (e.g., the assay buffer). The final working concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.

-

AMC Standard Solution: To convert the relative fluorescence units (RFU) to the concentration of the product formed, a standard curve should be generated using a solution of free 7-amino-4-methylcoumarin of known concentration.

General Protease Activity Assay Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

-

Prepare Substrate Working Solution: Dilute the 10 mM substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is between 10-100 µM. For kinetic studies, a range of substrate concentrations will be required.

-

Assay Plate Setup:

-

Add 50 µL of the substrate working solution to each well of a black, flat-bottom 96-well microplate.

-

Include control wells:

-

No-Enzyme Control: Contains only the substrate working solution in assay buffer to measure background fluorescence.

-

No-Substrate Control: Contains the enzyme solution in assay buffer to control for any intrinsic fluorescence of the enzyme preparation.

-

-

-

Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well (except the no-enzyme control) to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 15-60 minutes) with readings taken at regular intervals (e.g., every 60 seconds). Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

Data Analysis

-

Background Subtraction: Subtract the fluorescence values from the no-enzyme control wells from the values of the experimental wells.

-

Determine Initial Reaction Velocity: Plot the fluorescence intensity (RFU) versus time (minutes). The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (RFU/min).

-

Convert to Molar Rate: Using the AMC standard curve, convert the initial velocity from RFU/min to µM/min.

-

Enzyme Kinetics (Optional): To determine the Michaelis-Menten constants (K_m and V_max), perform the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualization of Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental and biological processes involving Boc-Gln-Gly-Arg-AMC.

Caption: Enzymatic cleavage of Boc-Gln-Gly-Arg-AMC.

Caption: General workflow for a fluorometric protease assay.

Signaling Pathways

Trypsin-like serine proteases are integral components of various signaling cascades. Boc-Gln-Gly-Arg-AMC can be a valuable tool to study the activity of these proteases within these pathways.

Protease-Activated Receptors (PARs): Some trypsin-like proteases act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as PARs. For instance, trypsin is a potent activator of PAR-2.[5][6] The activation of PARs can trigger downstream signaling events that regulate processes such as inflammation, pain, and tissue repair.

Caption: Simplified PAR-2 signaling pathway activation.

Conclusion

This compound is a highly effective and versatile fluorogenic substrate for the real-time monitoring of trypsin-like serine protease activity. Its sensitivity and suitability for high-throughput formats make it an invaluable tool in basic research for elucidating enzyme function and in drug discovery for the screening of potential protease inhibitors. While the direct kinetic parameters for this substrate with all target enzymes are not always available, the provided protocols and comparative data serve as a robust starting point for researchers to develop and validate their own specific and reliable protease assays. The ability to study enzymes involved in critical signaling pathways, such as the coagulation cascade and PAR activation, further underscores the importance of this substrate in advancing our understanding of health and disease.

References

The Role of Boc-Gln-Gly-Arg-AMC HCl in Coagulation Cascade Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gln-Gly-Arg-AMC HCl is a synthetic fluorogenic substrate crucial for the study of the coagulation cascade, a complex series of proteolytic events that culminates in the formation of a blood clot. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in coagulation research, with a particular focus on its utility as a substrate for Factor XIIa and trypsin.

At its core, this compound is an invaluable tool for quantifying the enzymatic activity of specific serine proteases. The peptide sequence, Gln-Gly-Arg, is recognized and cleaved by target enzymes at the C-terminal side of the arginine residue. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which emits a strong fluorescent signal upon excitation. The rate of this fluorescence increase is directly proportional to the enzymatic activity, allowing for sensitive and real-time measurement. This substrate is particularly instrumental in high-throughput screening for potential inhibitors of coagulation factors and in fundamental research aimed at elucidating the intricate mechanisms of hemostasis and thrombosis.

Data Presentation: Physicochemical and Spectral Properties

| Parameter | Value | Reference |

| Molecular Formula | C28H40N8O8 · HCl | [1] |

| Molecular Weight | 653.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Excitation Wavelength (AMC) | ~360-380 nm | [2] |

| Emission Wavelength (AMC) | ~440-460 nm | [2] |

Table 1: Physicochemical and Spectral Properties of this compound and its Fluorophore (AMC).

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Trypsin (Bovine Pancreas) | Boc-Gln-Ala-Arg-AMC | 5.99 | - | - |

| Factor XIa | Boc-Phe-Ser-Arg-AMC | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 105 |

| Thrombin | Boc-Val-Pro-Arg-AMC | 21 | 109 | 5.2 x 106 |

Signaling Pathways

The Intrinsic Pathway of the Coagulation Cascade

The intrinsic pathway, or contact activation pathway, is initiated by the activation of Factor XII to its enzymatic form, Factor XIIa, upon contact with negatively charged surfaces. Factor XIIa then triggers a cascade of proteolytic activations, ultimately leading to the formation of a fibrin (B1330869) clot. This compound serves as a direct substrate for Factor XIIa, enabling the study of its activity and the efficacy of potential inhibitors.

Caption: Intrinsic Pathway of Coagulation.

Experimental Protocols

General Protocol for Measuring Factor XIIa Activity

This protocol provides a detailed methodology for determining the activity of purified Factor XIIa using this compound. This can be adapted for inhibitor screening by including a pre-incubation step with the test compounds.

Materials:

-

Purified human Factor XIIa

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

Substrate Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically, ideally at or above the Km value for the enzyme.

-

Enzyme Working Solution: Dilute the purified Factor XIIa in Assay Buffer to a concentration that produces a linear rate of fluorescence increase for at least 15-30 minutes.

-

-

Assay Setup:

-

Add 50 µL of the Substrate Working Solution to each well of a 96-well black microplate.

-

Include control wells:

-

Blank: 50 µL of Assay Buffer only.

-

Substrate Control: 50 µL of Substrate Working Solution and 50 µL of Assay Buffer.

-

Enzyme Control: 50 µL of Enzyme Working Solution and 50 µL of Assay Buffer.

-

-

-

Initiate Reaction:

-

Add 50 µL of the Enzyme Working Solution to the wells containing the substrate to start the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths.

-

Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the Substrate Control and Enzyme Control wells) from the values obtained for the reaction wells.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

The activity of Factor XIIa can be expressed as the rate of AMC production (e.g., in RFU/min or converted to moles/min using an AMC standard curve).

-

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential inhibitors of Factor XIIa using this compound.

Caption: Inhibitor Screening Workflow.

Conclusion

This compound is a highly sensitive and specific fluorogenic substrate that plays a pivotal role in advancing our understanding of the coagulation cascade. Its utility in quantifying the activity of key enzymes like Factor XIIa and trypsin makes it an indispensable tool for both basic research and drug discovery. While specific kinetic data for this substrate remains to be fully characterized in the literature, the methodologies and comparative data presented in this guide provide a robust framework for its effective implementation in the laboratory. By enabling the precise measurement of enzymatic activity and the screening of potential therapeutic agents, this compound will continue to contribute significantly to the development of novel antithrombotic therapies.

References

Unveiling Novel Proteases: A Technical Guide to Utilizing Boc-Gln-Gly-Arg-AMC HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl, a powerful tool for the discovery, characterization, and inhibition of novel proteases. We will delve into the core principles of its application, detailed experimental protocols, and data interpretation, equipping researchers with the knowledge to effectively integrate this substrate into their workflows.

Introduction to Fluorogenic Protease Substrates

The discovery and characterization of proteases, enzymes that catalyze the breakdown of proteins, is a cornerstone of biological research and drug development. Fluorogenic peptide substrates are instrumental in this field, offering a sensitive and continuous method for measuring protease activity.[1][2] this compound belongs to this class of reagents. It is a synthetic peptide composed of a sequence of amino acids (Glutamine-Glycine-Arginine) recognized by specific proteases. This peptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[3] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions.

Mechanism of Action

The fundamental principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product.[4] In its intact form, the fluorescence of the AMC group on the this compound molecule is quenched by the attached peptide. Many proteases, particularly trypsin-like serine proteases, recognize and cleave the peptide bond specifically after the Arginine (Arg) residue. This cleavage event liberates the free AMC molecule.[3][5] Unbound AMC is highly fluorescent, and its increase in fluorescence intensity can be monitored in real-time using a fluorometer. This rate of fluorescence increase is directly proportional to the enzymatic activity of the protease.[3]

Applications in Novel Protease Discovery

This compound is a valuable tool for identifying and characterizing previously unknown proteases due to its specificity for enzymes that cleave after a basic amino acid residue. This substrate is particularly useful for:

-

High-Throughput Screening (HTS): Its fluorogenic nature makes it ideal for HTS campaigns to discover novel protease inhibitors from large compound libraries.[2][6] A reduction in the fluorescent signal indicates potential inhibition.

-

Characterizing Crude or Purified Samples: The substrate can be used to detect and quantify protease activity in complex biological samples like cell lysates or tissue homogenates, providing insights into cellular processes.[7]

-

Substrate Specificity Profiling: While Boc-Gln-Gly-Arg-AMC is specific for cleavage after Arginine, it can be used in conjunction with a panel of other substrates with varying peptide sequences to build a specificity profile for a newly discovered protease.[1]

Proteases known to be assayed by this or structurally similar substrates include:

Experimental Protocols

Here we provide detailed methodologies for key experiments using this compound.

General Protease Activity Assay

This protocol provides a framework for measuring the activity of a protease in a given sample.

Materials:

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Purified enzyme or biological sample (e.g., cell lysate)

-

96-well black microplate (for fluorescence reading)

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution in aliquots at -20°C, protected from light.[3][4]

-

Prepare Substrate Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the 10-100 µM range).

-

Prepare Enzyme/Sample Solution: Dilute the purified enzyme or biological sample in Assay Buffer to the desired concentration.

-

Assay Setup: In a 96-well black microplate, add 50 µL of the enzyme/sample solution to each well. Include appropriate controls:

-

No-Enzyme Control: 50 µL of Assay Buffer instead of the enzyme solution.

-

No-Substrate Control: 50 µL of the enzyme solution.

-

-

Initiate the Reaction: Add 50 µL of the Substrate Working Solution to all wells to start the reaction. The final volume will be 100 µL.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate wavelengths (Excitation: ~360-380 nm, Emission: ~440-460 nm).[3][4] Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.[3]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The activity can be expressed as Relative Fluorescence Units (RFU) per minute. To convert RFU to molar amounts of product formed, a standard curve using free AMC should be generated.[4]

High-Throughput Inhibitor Screening

This workflow is designed for screening a library of compounds to identify potential protease inhibitors.

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library (typically dissolved in DMSO) into the wells of a 96- or 384-well black plate. Include positive controls (no inhibitor) and negative controls (known inhibitor).

-

Enzyme Addition: Add the diluted enzyme solution to each well and mix.

-

Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the desired temperature to allow the compounds to bind to the enzyme.[4]

-

Reaction Initiation: Add the this compound working solution to all wells to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence kinetically as described in the general activity assay.

-

Hit Identification: Compounds that cause a significant reduction in the rate of fluorescence increase compared to the "no inhibitor" control are identified as potential inhibitors or "hits."

Data Presentation

Quantitative data, such as Michaelis-Menten constants (Km) and inhibitor potencies (IC50), are crucial for characterizing a novel protease. It is important to note that kinetic parameters are highly dependent on the specific enzyme and assay conditions (e.g., pH, temperature, buffer composition) and should be determined empirically.[4] The data for structurally similar substrates provided below can serve as a valuable reference.[11]

Table 1: Representative Kinetic Parameters for Trypsin-like Proteases with AMC-based Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Bovine Trypsin | Boc-Gln-Ala-Arg-AMC | 5.99 | - | [11] |

| Tryptase | Boc-Gln-Ala-Arg-AMC | ~250 | - | [12] |

| Trypsin | Tos-Gly-Pro-Arg-AMC | 1.8 | 75 | [11] |

Note: Specific kinetic values for Boc-Gln-Gly-Arg-AMC with various proteases are not consistently available in the literature and should be experimentally determined.

Table 2: IC50 Values of Known Inhibitors for Serine Proteases

| Enzyme | Inhibitor | Substrate Used | IC50 / Ki | Source |

| Thrombin | Argatroban | Boc-Val-Pro-Arg-AMC | [4] | |

| Factor Xa | Rivaroxaban | - | Ki = 0.4 nM | [11] |

| Trypsin | Aprotinin | Boc-Gln-Ala-Arg-AMC | [4] |

Note: IC50 values are highly dependent on substrate concentration and assay conditions. Values marked with an asterisk () should be determined experimentally.*[4][11]

Signaling Pathway Context: The Coagulation Cascade

Many of the proteases identifiable with Boc-Gln-Gly-Arg-AMC, such as Factor XIIa and Factor Xa, are key components of vital signaling pathways. A prominent example is the blood coagulation cascade. Understanding these pathways is crucial for interpreting the biological significance of newly discovered proteases or their inhibitors.

Conclusion

This compound is a versatile and highly sensitive fluorogenic substrate essential for the discovery and characterization of novel proteases, particularly those with trypsin-like specificity. Its suitability for high-throughput screening makes it an invaluable asset in drug discovery for identifying new therapeutic inhibitors. By employing robust experimental design and understanding the principles outlined in this guide, researchers can effectively leverage this tool to advance our understanding of protease function in health and disease.

References

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Boc-Gln-Ala-Arg-AMC HCl | 201849-55-0 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-Gln-Gly-Arg-AMC › PeptaNova [peptanova.de]

- 9. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc-Gln-Ala-Arg-AMC.HCl | Benchchem [benchchem.com]

The Application of Boc-Gln-Gly-Arg-AMC HCl in Preliminary Enzyme Characterization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl (tert-Butyloxycarbonyl-L-Glutaminyl-L-Glycyl-L-Arginine-7-amido-4-methylcoumarin hydrochloride) for the preliminary characterization of serine proteases. This substrate is a valuable tool for determining enzyme kinetics, screening for inhibitors, and assessing the activity of specific enzymes in complex biological samples.

Principle of the Assay

The utility of Boc-Gln-Gly-Arg-AMC lies in its clever design as a fluorogenic substrate. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is quenched by the attached peptide sequence (Gln-Gly-Arg). Certain proteases, particularly those that recognize and cleave at the C-terminus of an arginine residue, can hydrolyze the amide bond between the arginine and the AMC moiety. This cleavage event liberates the free AMC, which results in a significant increase in fluorescence that can be monitored in real-time. The rate of this increase in fluorescence is directly proportional to the enzymatic activity.[1][2][3]

The excitation and emission wavelengths for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[1]

Applications in Enzyme Characterization

Boc-Gln-Gly-Arg-AMC is a versatile substrate for a variety of trypsin-like serine proteases. Its applications include:

-

Enzyme Activity Assays: Quantifying the activity of purified enzymes or enzymes in biological samples.

-

Kinetic Parameter Determination: Determining key kinetic constants such as the Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_).

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential enzyme inhibitors.

-

Substrate Specificity Studies: Comparing the activity of an enzyme on a panel of related substrates to understand its substrate preferences.

Enzymes that have been shown to be effectively assayed using Boc-Gln-Gly-Arg-AMC or structurally similar substrates include:

Quantitative Data

Direct kinetic parameters (K_m_ and k_cat_) for the cleavage of Boc-Gln-Gly-Arg-AMC by many proteases are not consistently reported in the literature.[1][3] It is highly recommended to determine these values experimentally under your specific assay conditions (e.g., pH, temperature, buffer composition). For comparative purposes, the following table summarizes kinetic data for structurally similar fluorogenic substrates with various serine proteases.

| Enzyme | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Reference |

| Trypsin (Bovine Pancreas) | Boc-Gln-Ala-Arg-AMC | 5.99 | 35,270 nmol/L·min⁻¹ | |

| Trypsin | Tos-Gly-Pro-Arg-AMC | 1.8 | k_cat = 4500 min⁻¹ | [3] |

| TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 33 | Not Reported | [1] |

| Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | Not Reported | Not Reported | [1][3] |

Experimental Protocols

General Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified protease.

Materials:

-

Purified serine protease

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

DMSO (for substrate stock solution)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.[1][6]

-

Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically, ideally at or above the K_m_ for sensitive detection.[1]

-

Enzyme Working Solution: Dilute the purified protease in Assay Buffer to the desired working concentration. The optimal enzyme concentration should ensure a linear reaction rate over the desired time course.[1]

-

-

Set up the Assay:

-

Add 50 µL of the Substrate Working Solution to each well of the 96-well microplate.

-

Include controls such as a "no enzyme" control (substrate in assay buffer only) and a "no substrate" control (enzyme in assay buffer only) for background fluorescence correction.

-

-

Initiate the Reaction:

-

Add 50 µL of the Enzyme Working Solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

-

Measure Fluorescence:

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

To convert the rate from relative fluorescence units (RFU)/min to moles/min, a standard curve of free AMC should be generated.

Determination of K_m_ and V_max_

Procedure:

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the Boc-Gln-Gly-Arg-AMC stock solution in assay buffer. A typical range to test would be from 0.1x to 10x the expected K_m_ value. If the K_m_ is unknown, a broad range from 1 µM to 200 µM is a good starting point.[6]

-

Prepare Enzyme Solution: Dilute the enzyme stock solution in cold assay buffer to a concentration that yields a linear reaction rate for at least 15-30 minutes. The final enzyme concentration should be significantly lower than the lowest substrate concentration.

-

Perform the Assay: Follow the general protease activity assay protocol for each substrate concentration.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ versus the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m_ and V_max_.

-

Protease Inhibitor Screening Assay (Determination of IC₅₀)

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock solution in assay buffer.

-

Assay Setup:

-

Add a fixed volume of each inhibitor dilution to triplicate wells of a 96-well plate.

-

Include "no inhibitor" (vehicle control) and "no enzyme" control wells.[6]

-

Add a fixed volume of the diluted enzyme solution to all wells except the "no enzyme" controls.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.[6]

-

Initiate the Reaction: Add a fixed volume of the Boc-Gln-Gly-Arg-AMC substrate solution to all wells. The final substrate concentration should ideally be at or near the K_m_ value.[6]

-

Measure Fluorescence: Monitor the fluorescence kinetically as described in the general activity assay.

-

Data Analysis:

-

Determine the initial reaction velocity for each inhibitor concentration.

-

Calculate the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the use of Boc-Gln-Gly-Arg-AMC.

References

An In-depth Technical Guide to the Boc-Gln-Gly-Arg Peptide Sequence

This technical guide provides a comprehensive overview of the Boc-Gln-Gly-Arg peptide sequence, a molecule of significant interest to researchers, scientists, and drug development professionals. The guide will delve into its core applications, physicochemical properties, and the experimental protocols for its synthesis and use in enzymatic assays.

Core Concepts and Applications

The Boc-Gln-Gly-Arg peptide is most prominently utilized in its chemically modified form as a fluorogenic substrate, Boc-Gln-Gly-Arg-AMC (7-amino-4-methylcoumarin). This derivative is a key tool for the sensitive and continuous assay of serine protease activity. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which prevents unwanted side reactions during synthesis and assays.

The primary application of Boc-Gln-Gly-Arg-AMC is in the measurement of the enzymatic activity of Factor XIIa and trypsin.[1] The peptide sequence is designed to be specifically recognized and cleaved by these proteases at the C-terminal side of the arginine residue. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Physicochemical and Biochemical Properties

A summary of the key properties of Boc-Gln-Gly-Arg-AMC is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₄₀N₈O₈ |

| Molecular Weight | 653.14 g/mol (as HCl salt)[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~380 nm |

| Emission Wavelength | ~460 nm |

| Enzyme Specificity | Factor XIIa, Trypsin, Human Kallikrein 5[1][3] |

While specific kinetic parameters (Km and kcat/Vmax) for the cleavage of Boc-Gln-Gly-Arg-AMC by its target enzymes are not consistently reported in publicly available literature, data for structurally similar substrates provide a useful reference for assay development. It is highly recommended to determine these values empirically under specific experimental conditions.

Role in Signaling Pathways: The Contact Activation Pathway

Boc-Gln-Gly-Arg-AMC is an invaluable tool for studying the initial phase of the intrinsic pathway of blood coagulation, also known as the contact activation pathway. This pathway is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, leading to its auto-activation into Factor XIIa (FXIIa).[4][5] FXIIa then triggers a cascade of enzymatic reactions, as depicted in the signaling pathway diagram below. The ability to quantify FXIIa activity using Boc-Gln-Gly-Arg-AMC allows for the investigation of thrombosis and inflammatory conditions.[6][7]

Experimental Protocols

Solid-Phase Peptide Synthesis of Boc-Gln-Gly-Arg

The synthesis of the Boc-Gln-Gly-Arg peptide is typically achieved through solid-phase peptide synthesis (SPPS) using Boc chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9]

Materials:

-

Merrifield resin (or similar)

-

Boc-protected amino acids (Boc-Arg(Tos)-OH, Boc-Gly-OH, Boc-Gln-OH)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Anhydrous hydrogen fluoride (B91410) (HF) for cleavage

General Protocol:

-

Resin Preparation: Swell the resin in DCM.

-

First Amino Acid Coupling: Couple Boc-Arg(Tos)-OH to the resin using a suitable coupling agent.

-

Deprotection: Remove the Boc group from the attached arginine using a solution of TFA in DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base like DIEA.

-

Second Amino Acid Coupling: Couple Boc-Gly-OH to the deprotected arginine.

-

Repeat Deprotection and Coupling: Repeat the deprotection and neutralization steps, followed by the coupling of Boc-Gln-OH.

-

Cleavage: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a strong acid like HF.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fluorogenic Protease Assay using Boc-Gln-Gly-Arg-AMC

This protocol provides a general framework for measuring the activity of a purified protease like Factor XIIa or trypsin.

Materials:

-

Purified protease (e.g., Factor XIIa)

-

Boc-Gln-Gly-Arg-AMC

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Substrate Stock Solution: Dissolve Boc-Gln-Gly-Arg-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Prepare Working Solutions: Dilute the substrate stock solution and the enzyme to their desired final concentrations in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the assay buffer and the enzyme working solution. Include appropriate controls (e.g., no enzyme, no substrate).

-

Initiate Reaction: Add the substrate working solution to each well to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

Conclusion

The Boc-Gln-Gly-Arg peptide, particularly in its AMC-conjugated form, is a powerful and specific tool for the study of serine proteases such as Factor XIIa and trypsin. Its application in fluorogenic assays provides a sensitive and continuous method for measuring enzyme activity, which is crucial for research in thrombosis, hemostasis, and drug discovery. The well-established methods of solid-phase peptide synthesis allow for its reliable production, ensuring its continued utility in the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bachem Boc-Gln-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. Boc-Gln-Gly-Arg-AMC › PeptaNova [peptanova.de]

- 4. Contact activation system - Wikipedia [en.wikipedia.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. The rebirth of the contact pathway: a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

Methodological & Application

Application Notes and Protocols for Trypsin Activity Assay Using Boc-Gln-Gly-Arg-AMC HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin, a serine protease, plays a critical role in digestion and various physiological processes. Its enzymatic activity is a key parameter in fundamental research and a target in drug development for various diseases, including pancreatitis and cystic fibrosis. This document provides a detailed protocol for determining trypsin activity using the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl (tert-butyloxycarbonyl-L-glutaminyl-L-glycyl-L-arginine-7-amino-4-methylcoumarin hydrochloride). This assay is highly sensitive and suitable for kinetic studies and high-throughput screening of trypsin inhibitors.